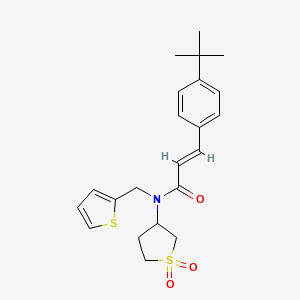
(2E)-3-(4-tert-butylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺是一种合成有机化合物,它具有复杂的结构,包含多个官能团,包括叔丁基苯基基团、二氧化四氢噻吩基团和噻吩-2-基甲基基团。
准备方法
合成路线和反应条件
(2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺的合成通常涉及多步有机反应。 该过程可能从中间体的制备开始,然后通过偶联反应形成最终产物。 这些反应中常用的试剂包括有机金属试剂、氧化剂和催化剂。 反应条件如温度、溶剂和 pH 值都经过精心控制,以优化产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用间歇式或连续流反应器进行大规模合成。 该工艺旨在高效且经济,同时考虑可扩展性、安全性和环境影响。 采用结晶、蒸馏和色谱等纯化技术来获得所需的高纯度产品。
化学反应分析
反应类型
(2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可能针对特定的官能团,导致醇或胺的形成。
取代: 亲核或亲电取代反应可以修饰芳环或其他官能团。
常用的试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。 反应条件根据所需的转化而异,温度、溶剂和反应时间等因素对于成功的结果至关重要。
形成的主要产物
从这些反应中形成的主要产物取决于具体的反应路径。 例如,氧化可能产生亚砜或砜,而还原可以产生醇或胺。 取代反应可以引入新的官能团或修饰现有的官能团,从而导致多种产物。
科学研究应用
化学: 该化合物可用作合成更复杂分子的结构单元。
生物学: 它可能用作生物化学分析和研究中的探针或配体。
医学: 可以研究该化合物的药理特性和潜在的治疗用途。
工业: 它可能在材料科学中找到应用,例如在聚合物或涂料的开发中。
作用机制
(2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺的作用机制涉及与特定分子靶标的相互作用。 这些靶标可能包括酶、受体或其他生物分子。 该化合物可能通过与这些靶标结合来调节生物途径,从而导致细胞过程和生理反应的变化。
相似化合物的比较
类似化合物
与 (2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺类似的化合物包括其他酰胺、噻吩和苯基衍生物。 例如:
- (2E)-3-(4-甲基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺
- (2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺
独特性
(2E)-3-(4-叔丁基苯基)-N-(1,1-二氧化四氢噻吩-3-基)-N-(噻吩-2-基甲基)丙-2-烯酰胺的独特性在于其官能团和结构特征的特定组合。 这种独特的结构可能赋予其独特的化学和生物学特性,使其在特定应用和研究目的中具有价值。
属性
分子式 |
C22H27NO3S2 |
|---|---|
分子量 |
417.6 g/mol |
IUPAC 名称 |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C22H27NO3S2/c1-22(2,3)18-9-6-17(7-10-18)8-11-21(24)23(15-20-5-4-13-27-20)19-12-14-28(25,26)16-19/h4-11,13,19H,12,14-16H2,1-3H3/b11-8+ |
InChI 键 |
AFPTYXQKWJNBSS-DHZHZOJOSA-N |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
![4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133015.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-fluoroph enyl)acetamide](/img/structure/B12133026.png)
![2-[5-(4-chlorophenyl)thiopheno[3,2-e]pyrimidin-4-ylthio]-N-(2-ethylphenyl)acet amide](/img/structure/B12133031.png)
![N-(2-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12133039.png)
![6-(4-ethoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133041.png)

![3-(7-Bromoimidazo[4,5-b]indol-2-yl)-1-ethyl-1-phenylguanidine](/img/structure/B12133065.png)

![7-methyl-6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12133073.png)
![methyl 6-{(5E)-5-[3-(6-methoxy-6-oxohexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate](/img/structure/B12133079.png)
![Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12133082.png)
![2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chlorophenyl)aceta mide](/img/structure/B12133089.png)
